physical and chemical properties of acrylic anhydride
physical and chemical properties of acrylic anhydride
An In-Depth Technical Guide to the Physical and Chemical Properties of Acrylic Anhydride (B1165640)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acrylic anhydride (CAS No. 2051-76-5) is a highly reactive organic compound that serves as a versatile building block in polymer chemistry and organic synthesis.[1][2] Its bifunctional nature, characterized by the presence of two acrylate (B77674) moieties linked by an anhydride bond, allows for its participation in a variety of chemical transformations. This technical guide provides a comprehensive overview of the , detailed experimental protocols for its synthesis and characterization, and a summary of its applications, with a particular focus on its emerging role in drug development.
Physical and Chemical Properties
Acrylic anhydride is a colorless to pale yellow liquid with a pungent odor.[1] It is known for its high reactivity, which necessitates careful handling and storage, typically at refrigerated temperatures (2-8°C) and often with the addition of stabilizers like monomethyl ether hydroquinone (B1673460) (MEHQ) to prevent spontaneous polymerization.[3][4] It is sensitive to moisture, heat, and light.[5][6]
Physical Properties
The key physical properties of acrylic anhydride are summarized in the table below, providing a quick reference for laboratory and industrial applications.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₆O₃ | [7][8][9] |
| Molecular Weight | 126.11 g/mol | [7][8][9] |
| Appearance | Colorless to pale yellow liquid | [1][3][4] |
| Density | 1.065 g/cm³ | [7][9] |
| Boiling Point | 203.8 °C at 760 mmHg 76 °C at 20 mmHg 67 °C at 10 mmHg | [6][7][9][10] |
| Flash Point | 72 °C - 85.7 °C | [3][7][9] |
| Refractive Index | 1.438 - 1.444 | [2][9] |
| Solubility | Soluble in acetone (B3395972) and ether; limited solubility in water | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of acrylic anhydride. The following table summarizes its key spectral features.
| Spectroscopy | Key Features | Reference(s) |
| ¹H NMR (CDCl₃) | δ 6.04 (m, =CH trans to CO₂), 6.14 (m, =CH gem to CO₂), 6.50 (d, =CH cis to CO₂) | [11] |
| ¹³C NMR (CDCl₃/DMSO-d₆) | δ 127.4 (=CH), 134.7 (=CH₂), 161.2 (C=O) | [11] |
| IR (Neat) | Characteristic C=O stretching bands for anhydrides (approx. 1730-1800 cm⁻¹) and C=C stretching (approx. 1630 cm⁻¹) | [8][12] |
| Mass Spectrometry | Provides information on the molecular weight and fragmentation pattern. | [8][12] |
Chemical Reactivity and Applications
The reactivity of acrylic anhydride is dominated by the electrophilicity of its carbonyl carbons and the susceptibility of its vinyl groups to polymerization.
Key Reactions
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Nucleophilic Acyl Substitution: Acrylic anhydride readily reacts with nucleophiles such as alcohols and amines to form acrylate esters and acrylamides, respectively.[13][14] This reactivity is fundamental to its use in modifying the surfaces of materials and synthesizing functional polymers.[2] The reaction proceeds via a tetrahedral intermediate, with one acrylate moiety acting as a leaving group.[6]
-
Hydrolysis: In the presence of water, acrylic anhydride hydrolyzes to form two equivalents of acrylic acid.[1] This highlights the need for anhydrous storage and reaction conditions.
-
Polymerization: The acrylate groups of acrylic anhydride can undergo polymerization. Interestingly, it tends to form cyclic anhydrides upon polymerization and does not typically act as a crosslinker in polymers.[15][16]
-
Diels-Alder Reactions: The electron-deficient double bonds in acrylic anhydride can participate as dienophiles in Diels-Alder reactions, enabling the synthesis of complex cyclic structures.
Applications
Acrylic anhydride's unique chemical properties make it a valuable reagent in various fields:
-
Polymer Science: It is used to prepare specialty acrylate and acrylamide (B121943) monomers, which are then used to produce a wide range of polymers and copolymers for coatings, adhesives, and plastics.[1][15]
-
Biomaterials and Drug Delivery: Its ability to react with hydroxyl and amine groups makes it ideal for the surface functionalization of biomaterials to improve biocompatibility or to attach bioactive molecules.[2][17] In drug development, anhydride-based prodrugs have been explored to achieve sustained drug release.[4][18] The anhydride bond's susceptibility to hydrolysis allows for a predictable release of carboxylic acid-bearing drugs.[4]
-
Resins and Composites: It is used to strengthen thermosetting resins and high-performance composites.[2][17]
-
Organic Synthesis: It serves as a versatile reagent in organic synthesis for the introduction of the acryloyl group. For example, it reacts with adamantan-1-ol to produce acrylic acid adamantan-1-yl ester.[15] Amide derivatives formed from reactions with compounds like benzylamine (B48309) can be intermediates for pharmaceuticals such as antiepileptic drugs.[14]
Experimental Protocols
Synthesis of Acrylic Anhydride
Several methods for the synthesis of acrylic anhydride have been reported. Below are detailed protocols for two common laboratory-scale preparations.
Method 1: From Acryloyl Chloride and Acrylic Acid [11]
-
Reaction Setup: To an ice-cooled solution of acrylic acid (2.0 g, 30 mmol) and triethylamine (B128534) (2.8 g, 30 mmol) in tetrahydrofuran (B95107) (THF, 50 mL), add acryloyl chloride (2.7 g, 30 mmol) dropwise over 5 minutes.
-
Reaction: Stir the solution at room temperature for 16 hours.
-
Workup:
-
Collect the triethylammonium (B8662869) chloride precipitate by filtration through a fritted glass filter.
-
Remove the solvent from the filtrate by rotary evaporation.
-
Dissolve the residue in dichloromethane (B109758) (CH₂Cl₂, 25 mL).
-
Wash the organic layer twice with dilute aqueous sodium bicarbonate (NaHCO₃, 50 mL each) and once with a saturated aqueous sodium chloride solution (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
-
Purification: After filtration, remove the solvent by rotary evaporation to obtain acrylic anhydride as a light yellow liquid (yield: 70-80%). The product can often be used without further purification.
Method 2: From Acrylic Acid and Acetic Anhydride [10]
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a distillation column, mix acrylic acid and acetic anhydride in a 1.5:1 molar ratio.
-
Reaction and Distillation:
-
Stir the reaction mixture and heat it to 85°C.
-
Over a period of 5 hours, gradually increase the temperature to 95°C while drawing off the acetic acid byproduct under reduced pressure (100 mmHg).
-
During the reaction and subsequent distillation, gradually introduce polymerization inhibitors such as copper sulfate (500 ppm) and phenothiazine (B1677639) (500 ppm) into the top of the distillation column.
-
-
Purification:
-
After the reaction is complete, perform a fractional distillation.
-
Collect the first fraction, containing unreacted acetic anhydride, acrylic acid, and mixed anhydride, at 57-76°C under 200 mmHg.
-
Collect the acrylic anhydride fraction at 76°C under 20 mmHg (yield: ~75%).
-
Standard Characterization Techniques
-
Determination of Boiling Point (Micro Reflux Method): [11]
-
Place approximately 0.5 mL of the liquid sample and a small magnetic stir bar into a small test tube.
-
Clamp the test tube in a heating block on a hot plate stirrer.
-
Position a thermometer with the bulb about 1 cm above the liquid surface.
-
Gently stir and heat the liquid until it boils and a ring of condensing vapor (refluxing) is observed on the test tube walls.
-
The stable temperature reading on the thermometer at the level of the reflux ring is the boiling point.
-
-
Determination of Density: [3][5][19]
-
Accurately weigh a clean, dry graduated cylinder or pycnometer.
-
Add a known volume of the liquid to the container.
-
Weigh the container with the liquid.
-
Calculate the mass of the liquid by subtracting the mass of the empty container.
-
Density is calculated as mass divided by volume.
-
-
Infrared (IR) Spectroscopy (Neat Sample): [7][10][13]
-
Place a drop of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top to create a thin liquid film.
-
Mount the "sandwich" in the sample holder of the IR spectrometer.
-
Acquire the spectrum.
-
Mandatory Visualizations
Caption: A typical experimental workflow for the synthesis of acrylic anhydride.
Caption: General reaction pathways of acrylic anhydride with common nucleophiles.
Caption: Key application areas for acrylic anhydride.
Safety Information
Acrylic anhydride is a hazardous substance and must be handled with appropriate safety precautions. It is harmful if swallowed, inhaled, or in contact with skin.[5] It can cause severe skin burns and eye damage.[6][8] It may also cause an allergic skin reaction and respiratory irritation.[5] Personal protective equipment, including gloves, chemical goggles, and a face shield, should be worn when handling this compound.[2][5] All work should be conducted in a well-ventilated area or a chemical fume hood.
Conclusion
Acrylic anhydride is a highly reactive and versatile chemical with a well-defined set of physical and chemical properties. Its ability to undergo nucleophilic acyl substitution and polymerization makes it an important monomer and synthetic intermediate in a wide range of applications, from industrial polymers to advanced biomedical materials and drug delivery systems. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in research and development.
References
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- 12. 2051-76-5|Acrylic anhydride| Ambeed [ambeed.com]
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